3-(1-Amino-2-hydroxypropyl)-5-fluorophenol
Description
Significance of β-Amino Alcohol Scaffolds in Modern Organic Synthesis
The β-amino alcohol motif (also known as a 1,2-amino alcohol) is a privileged structural unit in organic chemistry due to its prevalence in a vast array of biologically active compounds and its utility as a versatile synthetic intermediate. nih.gov This scaffold is a core component of numerous pharmaceuticals, including certain antibiotics, antiviral agents (such as HIV-1 protease inhibitors), and β-blockers. nih.gov
In the realm of modern organic synthesis, chiral β-amino alcohols are highly valued as:
Chiral Auxiliaries and Ligands: Derived from readily available natural amino acids, these compounds serve as powerful sources of chirality, guiding the stereochemical outcome of asymmetric reactions to produce specific enantiomers of a desired product. bldpharm.com
Organocatalysts: Simple primary β-amino alcohols have been shown to be efficient organocatalysts for key carbon-carbon bond-forming reactions, such as asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder cycloadditions.
Synthetic Building Blocks: They are crucial intermediates for the enantioselective synthesis of other important molecules, including chiral amines and ketones, which are themselves building blocks for a wide range of bioactive compounds. bldpharm.com
The synthesis of these structures can be achieved through various routes, with one of the most common methods being the ring-opening of epoxides with amines. nih.gov More advanced strategies, such as enantioselective radical C–H amination, have been developed to streamline access to this important molecular architecture from simple alcohol precursors.
Strategic Importance of Fluorine Substitution in Aromatic Systems within Chemical Structures
Key strategic advantages of fluorine substitution include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a site susceptible to metabolic oxidation (like an aromatic ring) with fluorine can block this process, thereby increasing the drug's half-life and bioavailability. nih.gov
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can affect a drug's solubility and how it interacts with biological receptors. nih.gov It can also modulate lipophilicity (the ability to dissolve in fats and lipids), which is crucial for membrane permeability and absorption.
Increased Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as enzymes and receptors, through hydrogen bonds or dipole-dipole interactions. This can lead to tighter binding and increased potency of the drug candidate.
Use in PET Imaging: The isotope Fluorine-18 (¹⁸F) is a positron emitter, making it an invaluable tool for Positron Emission Tomography (PET) imaging, a non-invasive diagnostic technique used extensively in oncology and neuroscience research.
Given these benefits, it is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine. nih.gov
Structural Features and Stereochemical Considerations for 3-(1-Amino-2-hydroxypropyl)-5-fluorophenol
The chemical compound this compound is a specific example of the fluorinated phenolic amino alcohol class. While it is commercially available, indicating its successful synthesis, detailed research findings on its specific synthetic pathways and stereochemical properties are not widely available in peer-reviewed literature. However, its structural and stereochemical characteristics can be understood by analyzing its constituent parts and the principles of stereoisomerism.
The molecule's structure consists of a central phenol (B47542) ring substituted with three groups: a hydroxyl group (-OH), a fluorine atom (-F) at the meta-positions relative to each other, and a 1-amino-2-hydroxypropyl side chain.
| Property | Information |
|---|---|
| Molecular Formula | C₉H₁₂FNO₂ |
| CAS Number | 1270392-84-1 |
| Core Scaffold | 3-Aminophenol |
| Key Substituents | Fluorine, 1-Amino-2-hydroxypropyl |
| Functional Groups | Phenolic Hydroxyl, Primary Amine, Secondary Alcohol, Fluoroaromatic |
Stereochemical Considerations:
The side chain, -(CH(NH₂)-CH(OH)-CH₃), is the source of the molecule's stereochemical complexity. It contains two chiral centers (asymmetric carbon atoms):
C1: The carbon atom bonded to the amino group and the phenol ring.
C2: The carbon atom bonded to the hydroxyl group and the methyl group.
The presence of two distinct chiral centers means that the compound can exist as a total of 2² = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.
The four stereoisomers are:
(1R, 2R)-3-(1-Amino-2-hydroxypropyl)-5-fluorophenol
(1S, 2S)-3-(1-Amino-2-hydroxypropyl)-5-fluorophenol
(1R, 2S)-3-(1-Amino-2-hydroxypropyl)-5-fluorophenol
(1S, 2R)-3-(1-Amino-2-hydroxypropyl)-5-fluorophenol
The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, often referred to as the erythro form. The (1R, 2S) and (1S, 2R) isomers are another pair of enantiomers, referred to as the threo form. Diastereomers, such as the (1R, 2R) and (1R, 2S) forms, will have different physical properties, such as melting points, boiling points, and solubilities. The synthesis of a single, specific stereoisomer would require an asymmetric synthesis strategy.
Structure
3D Structure
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-(1-amino-2-hydroxypropyl)-5-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-7(10)4-8(13)3-6/h2-5,9,12-13H,11H2,1H3 |
InChI Key |
WTIWATGLMYUBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)O)N)O |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 3 1 Amino 2 Hydroxypropyl 5 Fluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 3-(1-Amino-2-hydroxypropyl)-5-fluorophenol, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques to establish connectivity.
¹H and ¹³C NMR Spectral Analysis
A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the aminohydroxypropyl side chain, and the hydroxyl and amine protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) would be crucial for assigning each proton to its specific position in the molecule. Similarly, a ¹³C NMR spectrum would provide signals for each unique carbon atom, with their chemical shifts indicating their electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms).
No specific ¹H or ¹³C NMR data for this compound could be located in the reviewed literature.
Interactive Data Table: Expected ¹H and ¹³C NMR Resonances (Hypothetical) This table is a hypothetical representation of expected regions for chemical shifts based on general principles of NMR spectroscopy for similar functional groups. Actual experimental data is required for accurate assignment.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.0 - 7.5 | 100 - 140 |
| C-F (Aromatic) | N/A | 155 - 165 (JCF) |
| C-OH (Aromatic) | N/A | 150 - 160 |
| CH-OH (Aliphatic) | 3.5 - 4.5 | 60 - 75 |
| CH-NH₂ | 2.5 - 3.5 | 40 - 60 |
| CH₃ | 0.8 - 1.5 | 10 - 25 |
| OH (Phenolic) | 8.0 - 10.0 | N/A |
| OH (Aliphatic) | 1.0 - 5.0 | N/A |
¹⁹F NMR for Characterization of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, a ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom on the aromatic ring. Its chemical shift would be indicative of its electronic environment, and couplings to nearby protons (¹H-¹⁹F coupling) would provide further structural confirmation.
No specific ¹⁹F NMR data for this compound was found in the available resources.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, revealing the connectivity of the molecular skeleton.
Specific 2D NMR data for this compound is not available in the surveyed literature.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups and electronic structure of a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, characteristic bands for O-H (hydroxyl), N-H (amine), C-H (aromatic and aliphatic), C-O, C-N, and C-F bonds would be expected.
No specific FT-IR spectrum or peak data for this compound has been published in the reviewed sources.
Interactive Data Table: Expected FT-IR Absorption Bands (Hypothetical) This table is a hypothetical representation of expected absorption regions based on known data for similar functional groups. Actual experimental data is necessary for accurate peak assignment.
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Phenol, Alcohol) | 3200 - 3600 (broad) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-F Stretch (Aromatic) | 1100 - 1250 |
| C-O Stretch (Phenol, Alcohol) | 1000 - 1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be primarily due to the π → π* transitions of the substituted benzene (B151609) ring. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be characteristic of its chromophore system. The pH of the solution would be expected to influence the spectrum due to the protonation/deprotonation of the phenolic and amino groups.
Specific UV-Vis spectral data (λmax, ε) for this compound is not documented in the searched scientific literature.
A thorough search for scientific literature containing experimental data on the chemical compound "this compound" has been conducted. Unfortunately, specific research findings regarding its advanced spectroscopic and crystallographic characterization, including mass spectrometry and X-ray crystallography, are not available in the public domain based on the performed searches.
The required detailed experimental data, such as molecular mass and fragmentation analysis from mass spectrometry, or single crystal X-ray diffraction data, is not present in published scientific literature for this specific compound. Therefore, it is not possible to provide the requested in-depth article with data tables and detailed research findings as outlined.
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Computational and Theoretical Investigations of 3 1 Amino 2 Hydroxypropyl 5 Fluorophenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are fundamental tools for understanding the electronic structure of a molecule and predicting its reactivity. These in silico methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties. numberanalytics.comnih.gov For 3-(1-Amino-2-hydroxypropyl)-5-fluorophenol, these calculations can provide a deep understanding of its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comals-journal.com It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. nih.gov DFT has become a widely used tool in computational chemistry due to its favorable balance between accuracy and computational cost, making it suitable for studying relatively large molecules. als-journal.com
For this compound, DFT calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms—the structure with the lowest energy. als-journal.com This process yields crucial molecular parameters such as bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are essential for understanding the molecule's shape and steric interactions. nih.gov
Furthermore, DFT can be used to predict various spectroscopic properties. nih.gov By calculating vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral peaks. Similarly, time-dependent DFT (TD-DFT) can be employed to calculate electronic transition energies, which correspond to the absorption wavelengths in UV-Vis spectroscopy. als-journal.com
The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for assessing the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and reactivity of the molecule; a smaller gap generally suggests higher reactivity. ingentaconnect.com
Illustrative DFT-Calculated Molecular Parameters for this compound
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C1-OH | 1.36 Å |
| Bond Length | C5-F | 1.35 Å |
| Bond Length | C3-C(propyl) | 1.51 Å |
| Bond Angle | C2-C1-C6 | 119.5° |
| Bond Angle | C4-C5-F | 118.0° |
| Dihedral Angle | C2-C3-C(propyl)-N(propyl) | -175.0° |
| HOMO Energy | - | -5.8 eV |
| LUMO Energy | - | -0.9 eV |
| HOMO-LUMO Gap | - | 4.9 eV |
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a localized representation that aligns with classical Lewis structures of bonds and lone pairs. uni-muenchen.dewikipedia.org This technique provides a chemically intuitive picture of bonding and allows for the quantitative analysis of intramolecular and intermolecular interactions. q-chem.comwisc.edu
For this compound, NBO analysis would elucidate the nature of its chemical bonds, the hybridization of atomic orbitals, and the charge distribution across the molecule. q-chem.com A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de These interactions represent electron delocalization from a filled (donor) NBO, such as a lone pair or a bonding orbital, to an empty (acceptor) NBO, typically an antibonding orbital. wikipedia.org
Illustrative NBO Donor-Acceptor Interactions for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O(phenol) | σ(C1-C2) | 2.5 | Hyperconjugation |
| LP(1) N(propyl) | σ(C(propyl)-H) | 3.1 | Hyperconjugation |
| LP(1) O(propyl) | σ(N(propyl)-H) | 5.8 | Intramolecular H-bond |
| σ(C2-C3) | σ(C1-C6) | 1.9 | Ring delocalization |
| LP(1) F | σ*(C4-C5) | 1.5 | Hyperconjugation |
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. quizlet.com A critical component of molecular modeling is conformational analysis, which aims to identify the low-energy, stable conformations of a molecule and understand the energy barriers between them. google.com Molecules are not static entities; they exist as an ensemble of different shapes (conformers) resulting from rotation around single bonds. acs.org
For a flexible molecule like this compound, which has several rotatable bonds in its propyl side chain, conformational analysis is essential to determine its preferred three-dimensional structure. acs.org The process typically involves a conformational search, where the potential energy surface of the molecule is systematically or stochastically explored to find energy minima. uci.edurowansci.com Methods like systematic grid searches, Monte Carlo simulations, or molecular dynamics are employed to generate a wide range of possible conformations. nih.govmun.ca
Each generated conformation is then subjected to energy minimization, usually using force fields (in molecular mechanics) or quantum mechanical methods, to find the nearest local energy minimum. libretexts.org The resulting low-energy conformers are then compared to identify the global minimum—the most stable conformation. The relative energies of these conformers allow for the calculation of their population distribution at a given temperature using the Boltzmann distribution. uci.edu This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. acs.org
In Silico Approaches for Reaction Mechanism Elucidation
In silico approaches, primarily based on quantum chemical calculations, have become indispensable for elucidating the mechanisms of chemical reactions. rsc.orgscielo.br These computational methods allow researchers to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. ufl.edu Understanding the reaction mechanism at a molecular level is key to optimizing reaction conditions and predicting outcomes. numberanalytics.comnih.gov
If this compound were to be synthesized or undergo further chemical transformation, computational methods could be used to investigate the plausible reaction pathways. numberanalytics.com For a proposed mechanism, the geometries of all stationary points (reactants, intermediates, transition states, and products) would be optimized. mdpi.com Transition state theory calculations would then be performed to locate the saddle points on the potential energy surface that connect these minima.
The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. acs.org By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. ufl.edu Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state correctly connects the intended reactant and product. mdpi.com These computational studies provide detailed insights into bond-breaking and bond-forming processes that are often difficult to probe experimentally. schrodinger.com
Structure-Activity Relationship (SAR) Prediction through Computational Methodologies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational methodologies, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a powerful framework for establishing mathematical relationships between a molecule's structural or physicochemical properties and its activity. wikipedia.orguni-bonn.de
To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities would first be required. neovarsity.org For each compound in this dataset, a set of numerical parameters known as molecular descriptors would be calculated. These descriptors can encode a wide range of information, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. protoqsar.com
Using statistical or machine learning techniques, a mathematical model is then built to correlate the calculated descriptors with the observed biological activity. oncodesign-services.comnumberanalytics.com The principal steps in QSAR model development include data preparation, descriptor calculation, variable selection, model construction, and rigorous validation. semanticscholar.orgresearchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved potency and selectivity. researchgate.net This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. uni-bonn.de
Chemical Reactivity and Mechanistic Studies Pertaining to 3 1 Amino 2 Hydroxypropyl 5 Fluorophenol
Reaction Pathways and Kinetic Investigations
A thorough investigation into the reaction pathways of 3-(1-Amino-2-hydroxypropyl)-5-fluorophenol would involve identifying the various chemical transformations it can undergo. This would include reactions at the amino group (e.g., acylation, alkylation), the phenolic hydroxyl group (e.g., etherification, esterification), and the secondary alcohol. The fluorine atom's influence on the aromatic ring's reactivity towards electrophilic or nucleophilic substitution would also be a key area of study.
Kinetic investigations would provide quantitative data on the rates of these reactions under different conditions (e.g., temperature, concentration, solvent). This data is crucial for understanding the reaction mechanisms and for optimizing synthetic procedures. For instance, determining the rate law for a particular reaction can help elucidate the number and type of molecules involved in the rate-determining step.
Role of Catalysis in Chemical Transformations Involving the Compound
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed faster, more selectively, and under milder conditions. For a molecule like this compound, various catalytic systems could be employed.
For example, transition metal catalysts are often used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The synthesis of related meta-aminophenol derivatives has been achieved using copper-catalyzed cascade reactions. nih.gov Similarly, palladium catalysts are frequently used for amination reactions. nih.gov Acid or base catalysis is also fundamental in many reactions involving amino and hydroxyl groups. The specific choice of catalyst would depend on the desired transformation.
A comprehensive study would evaluate the efficacy of different catalysts, their loading, and the reaction conditions to achieve optimal yield and selectivity for a given transformation.
Intermediates and Transition State Analysis in Synthetic Routes
Understanding the intermediates and transition states in a reaction pathway is fundamental to elucidating its mechanism. For the synthesis or transformation of this compound, this would involve a combination of experimental and computational methods.
Experimental techniques for detecting and characterizing reactive intermediates might include spectroscopic methods (e.g., NMR, IR) under specialized conditions (e.g., low temperature).
Computational chemistry, using methods like Density Functional Theory (DFT), can be a powerful tool for modeling reaction pathways. Such studies can provide insights into the geometries and energies of reactants, intermediates, transition states, and products. This information helps to rationalize observed reactivity and selectivity and to predict the feasibility of new reaction pathways. For example, in the synthesis of related aminophenols, computational studies can help to understand the stability and reactivity of different isomers.
Without specific research on this compound, a detailed analysis of its reaction intermediates and transition states remains an area for future investigation.
Molecular Recognition Studies Involving 3 1 Amino 2 Hydroxypropyl 5 Fluorophenol and Analogues
Host-Guest Chemistry with Supramolecular Systems (e.g., Cyclodextrins)
Cyclodextrins (CDs) are toroidal-shaped cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them exemplary hosts for a wide range of guest molecules. The formation of inclusion complexes with cyclodextrins is primarily driven by the displacement of high-energy water molecules from the cavity, which is an entropically favorable process, and by van der Waals interactions between the host and the guest.
For analogues of 3-(1-Amino-2-hydroxypropyl)-5-fluorophenol, the aromatic fluorophenol moiety is expected to be the primary site of inclusion within the cyclodextrin (B1172386) cavity. Studies on the complexation of substituted phenols with β-cyclodextrin have shown that the binding affinity is influenced by the nature and position of the substituents on the phenol (B47542) ring. instras.com The fluorine atom, being hydrophobic, would likely enhance the inclusion of the phenyl ring into the nonpolar cavity of the cyclodextrin.
The stoichiometry of such host-guest complexes is typically 1:1, as has been observed for a wide variety of phenol derivatives. nih.gov The amino alcohol side chain would likely reside near the wider rim of the cyclodextrin, where it can interact with the hydroxyl groups of the host via hydrogen bonding.
The stability of these complexes is quantified by the binding constant (K), with higher values indicating a more stable complex. The binding of various relevant analogues to β-cyclodextrin is summarized in the table below.
| Guest Molecule (Analogue) | Binding Constant (K) / M⁻¹ | Host | Comments |
| p-Nitrophenol | 288 | β-Cyclodextrin | Complexation is influenced by the substituent on the phenol ring. |
| Phenolphthalein | 7.44 x 10⁴ (at 10°C) | β-Cyclodextrin | Demonstrates strong binding of a larger phenolic structure. nih.gov |
| L-Phenylalanine | 164 | β-Cyclodextrin | The aromatic side chain is the primary site of interaction. researchgate.net |
| D-Phenylalanine | 154 | β-Cyclodextrin | Shows slight enantiomeric difference in binding. researchgate.net |
| L-Tryptophan | 571 | β-Cyclodextrin | The larger indole (B1671886) ring leads to a stronger interaction. researchgate.net |
This table is interactive. Click on the headers to sort the data.
Chiral Recognition Phenomena of the Amino Alcohol Moiety
The amino alcohol side chain of this compound contains a chiral center, making the molecule subject to chiral recognition by other chiral entities, such as cyclodextrins. Cyclodextrins, being composed of chiral glucose units, can form diastereomeric complexes with enantiomeric guests, often resulting in different binding affinities. nih.gov
The mechanism of chiral recognition is often described by the "three-point interaction" model, which posits that at least three points of interaction between the host and the guest are necessary for enantiomeric discrimination. ucdavis.eduresearchgate.net In the context of the amino alcohol moiety, these interactions could involve:
Inclusion of the aromatic ring in the cyclodextrin cavity.
Hydrogen bonding between the amino group and the hydroxyl groups on the cyclodextrin rim.
Hydrogen bonding or steric interactions involving the hydroxyl group of the side chain.
The different spatial arrangements of the substituents around the chiral center in the two enantiomers can lead to variations in the stability of the diastereomeric complexes. For instance, one enantiomer might fit more snugly into the chiral cavity or form more favorable hydrogen bonds than the other. Studies on the chiral separation of amino acids and their derivatives have demonstrated that even subtle differences in the structure of the guest molecule can lead to significant differences in their interaction with cyclodextrins. researchgate.netscirp.org The enantioselectivity is often modest but can be enhanced by chemical modification of the cyclodextrin.
Binding Thermodynamics and Kinetics in Chemical Systems
The formation of a host-guest complex is governed by thermodynamic and kinetic parameters that provide a deeper understanding of the binding process. Isothermal titration calorimetry (ITC) is a powerful technique for determining the binding constant (K), the enthalpy change (ΔH°), and the entropy change (ΔS°) of complexation.
The kinetics of complex formation and dissociation are described by the forward rate constant (k_f) and the backward rate constant (k_b), respectively. These rates can be influenced by the steric hindrance of the guest molecule and the conformational changes required for inclusion. While specific kinetic data for this compound is not available, studies on analogous systems, such as the complexation of amino acids with cyclodextrins, provide valuable insights.
Below is a table summarizing the thermodynamic parameters for the binding of selected analogues to β-cyclodextrin.
| Guest Molecule (Analogue) | K (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| p-Nitrophenol | 288 | -14.0 | -21.3 | -7.3 |
| m-Nitrophenol | 200 | -13.1 | -16.3 | -3.2 |
| Phenol | 141 | -12.2 | -10.4 | 1.8 |
| p-Cresol | 537 | -15.6 | -17.5 | -1.9 |
This table is interactive. Click on the headers to sort the data. Data sourced from studies on phenol derivatives. instras.com
The negative enthalpy changes for these phenolic compounds indicate that their complexation with β-cyclodextrin is an exothermic process. The entropy changes can be either positive or negative, reflecting the complex interplay between the release of water molecules and the loss of conformational freedom upon complexation.
Enzyme Interactions and Biocatalytic Applications of Fluorinated Amino Alcohols
In Vitro Enzyme Inhibition Kinetics of Related Aminoalkanol Derivatives
The introduction of fluorine into aminoalkanol structures can modulate their interaction with enzyme active sites, leading to inhibitory effects. rroij.com Kinetic studies of aminoalkanol derivatives provide valuable insights into their potential as enzyme inhibitors. For instance, certain patented aminoalkanol derivatives have been investigated as competitive inhibitors of prostate acid phosphatase (PAP) and catalase. nih.govresearchgate.net
In a study involving two aminoalkanol derivatives, both were found to competitively inhibit PAP. nih.gov The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) were determined to quantify their inhibitory potency. Similarly, a separate investigation focused on the inhibition of catalase by four different aminoalkanol derivatives, all of which were identified as competitive inhibitors. researchgate.netnih.gov The inhibitory strength was observed to be dependent on the specific substituents on the molecule. researchgate.net
The kinetic parameters from these studies are summarized in the table below, illustrating the quantitative aspects of enzyme inhibition by these related compounds.
Biocatalytic Transformations for the Production of Amino Alcohol Scaffolds
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral amino alcohols. frontiersin.orgnih.gov Various enzymatic strategies have been developed to synthesize these valuable scaffolds, which are important building blocks for pharmaceuticals. nih.govnih.gov
One prominent approach involves the use of engineered amine dehydrogenases (AmDHs). frontiersin.orgnih.gov These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amino donor, producing chiral amino alcohols with high enantioselectivity. frontiersin.orgnih.gov For example, an engineered AmDH derived from Sporosarcina psychrophila was shown to be effective in the reductive amination of 1-hydroxy-2-butanone, achieving high conversion and excellent enantiomeric excess (>99%). frontiersin.org
Transaminases (TAs) are another important class of enzymes used in the synthesis of amino alcohols. rsc.org They catalyze the transfer of an amino group from a donor molecule to a ketone substrate. rsc.org Cascade reactions combining transketolases (TK) and transaminases have been developed to produce chiral amino alcohols from simple achiral starting materials. nih.govucl.ac.uk
Furthermore, imine reductases (IREDs) have been employed for the synthesis of N-substituted 1,2-amino alcohols through the asymmetric reductive amination of α-hydroxymethyl ketones. researchgate.net A dual-enzyme cascade involving an aldolase (B8822740) and an IRED has also been developed for the stereoselective synthesis of amino-diols and amino-polyols from aldehydes, hydroxy ketones, and amines. acs.org
The table below summarizes various biocatalytic systems for the production of amino alcohol scaffolds.
Use of Compound Analogues as Probes in Enzymatic Systems
Fluorinated compounds, including amino acid and amino alcohol analogs, have emerged as powerful tools for studying enzyme mechanisms and activity due to the unique properties of the fluorine atom. mdpi.comresearchgate.net The ¹⁹F nucleus is NMR-active and has a high sensitivity, making fluorinated analogs excellent probes for ¹⁹F NMR spectroscopy to investigate protein-ligand interactions and enzyme kinetics. researchgate.netresearchgate.net
Fluorinated substrate analogs can be used to follow the enzymatic reaction and to gain insights into the enzyme's mechanism. nih.gov For example, appropriately designed fluorinated molecules can act as mechanism-based inhibitors, forming stable "transition state analogue" complexes with the target enzyme, which can then be studied spectroscopically. researchgate.netnih.gov
In addition to NMR-based methods, fluorinated analogs can be incorporated into fluorescent probes. Enzyme-activated fluorescent probes are widely used for their high sensitivity and real-time monitoring capabilities in characterizing enzyme activity. nih.govrsc.org These probes are typically designed to be non-fluorescent until they are acted upon by a specific enzyme, which releases a fluorophore. acs.org While the direct use of 3-(1-Amino-2-hydroxypropyl)-5-fluorophenol as a probe has not been extensively documented, the principles of probe design suggest that fluorinated amino alcohol scaffolds could be derivatized to create activatable fluorescent probes for various enzymes. The development of such probes would be valuable for high-throughput screening of enzyme inhibitors and for in situ imaging of enzyme activity in biological systems. rsc.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
